N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethylmorpholine-4-carboxamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,6-dimethylmorpholine-4-carboxamide (CAS: 865659-49-0) is a synthetic carboxamide derivative featuring a 1,4-benzodioxin scaffold linked to a 2,6-dimethyl-substituted morpholine ring. Its molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.34 g/mol . The compound’s structure combines the lipophilic benzodioxin moiety with a dimethylated morpholine group, which enhances its logP (estimated ~1.78) compared to non-methylated analogs.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-8-17(9-11(2)21-10)15(18)16-12-3-4-13-14(7-12)20-6-5-19-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPWPUMDVRBRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethylmorpholine-4-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2,6-dimethylmorpholine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine derivatives.
Oxidation of the Morpholine Ring
The morpholine ring is susceptible to oxidation, particularly at the nitrogen and adjacent carbon atoms.
Nucleophilic Substitution at the Carboxamide Group
The carboxamide’s electrophilic carbonyl carbon can undergo nucleophilic substitution with amines or alcohols under catalytic conditions.
Hydrogenation of the Benzodioxin Ring
The benzodioxin moiety can undergo partial or full hydrogenation under catalytic hydrogenation conditions.
Stability Under Physicochemical Conditions
The compound demonstrates variable stability depending on environmental factors:
Synthetic Modifications for Pharmacological Optimization
Derivatization strategies focus on enhancing target binding or metabolic stability:
-
Morpholine Ring Functionalization :
-
Benzodioxin Substitutions :
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy | Catalyst Dependency |
|---|---|---|---|
| Amide hydrolysis | High | Moderate | Acid/base required |
| Morpholine oxidation | Moderate | High | Oxidizing agent |
| Benzodioxin hydrogenation | Low | Very high | Metal catalyst |
Scientific Research Applications
Pharmacological Potential
Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)
One of the primary applications of this compound is its role as an inhibitor of GSK-3β, a key enzyme implicated in numerous diseases such as Alzheimer's disease, cancer, and diabetes mellitus. Studies have shown that derivatives of this compound can effectively inhibit GSK-3β activity, contributing to neuroprotective effects and potential treatments for neurodegenerative disorders .
Enzyme Inhibition
Research has demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethylmorpholine-4-carboxamide exhibit inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase. This suggests potential applications in managing Type 2 diabetes mellitus and Alzheimer's disease by modulating glucose metabolism and neurotransmitter levels .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that enhance its efficacy and specificity. For instance:
- Synthesis Methodology : The compound can be synthesized through reactions involving 2,3-dihydrobenzo[1,4]-dioxin derivatives and various acetamide moieties. The process typically employs bases like lithium hydride in DMF to facilitate the formation of the target compound .
The following table summarizes some synthesized derivatives along with their respective biological activities:
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Reaction with 4-methylbenzenesulfonyl chloride | Inhibitor of α-glucosidase |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-N-(un/substituted phenyl)acetamides | Reaction with 2-bromo-N-(un/substituted phenyl)acetamides | Potential anti-diabetic activity |
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
- Neuroprotective Effects : A study investigated the effects of a derivative on neuroblastoma cells. Treatment with the compound resulted in increased levels of phosphorylated GSK-3β Ser9, indicating successful inhibition of GSK-3β activity and potential neuroprotective properties .
- Therapeutic Efficacy Against Diabetes : Another research effort evaluated the ability of related compounds to inhibit α-glucosidase and acetylcholinesterase. The findings suggest that these compounds could provide therapeutic benefits for patients suffering from Type 2 diabetes and Alzheimer's disease by controlling blood sugar levels and enhancing cognitive function .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related derivatives:
Key Comparisons and Structure-Activity Relationships (SAR)
Morpholine Substitution :
- The target compound’s 2,6-dimethyl morpholine group increases lipophilicity (logP ~1.78 vs. 0.2761 for the unmethylated analog) . This modification may enhance membrane permeability and bioavailability compared to the unsubstituted morpholine carboxamide.
- In contrast, sulfonamide derivatives (e.g., ) exhibit higher polarity due to the sulfonyl group, favoring antibacterial activity via competitive inhibition of bacterial folate synthesis .
Benzodioxin Scaffold: The 1,4-benzodioxin ring is a common feature in compounds with antihepatotoxic activity (e.g., 3',4'-dioxino flavones in ) . While the target compound’s morpholine-carboxamide substituent differs from flavonoid-based analogs, the benzodioxin moiety may still contribute to hepatoprotective or anti-inflammatory effects.
Enzyme Inhibition Potential: Sulfonamide derivatives () inhibit enzymes like α-glucosidase and cholinesterases, critical in diabetes and neurodegenerative diseases .
Antihepatotoxic Activity: Flavonoid-dioxane hybrids (e.g., 4f in ) reduce serum SGOT/SGPT levels in hepatotoxicity models, with hydroxymethyl substitutions enhancing activity . The target compound’s dimethyl groups could similarly modulate metabolic stability or target binding.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethylmorpholine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine backbone with a benzodioxin moiety, contributing to its unique biological properties. The molecular formula is with a molecular weight of approximately 235.28 g/mol.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of this compound exhibit notable enzyme inhibitory activities:
- Acetylcholinesterase Inhibition : This compound has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is particularly relevant for the treatment of Alzheimer’s disease (AD) .
- Alpha-Glucosidase Inhibition : Another significant activity observed is the inhibition of alpha-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can be beneficial in managing Type 2 diabetes mellitus (T2DM) by slowing glucose absorption .
Case Studies
- Therapeutic Potential in Alzheimer's Disease :
- Diabetes Management :
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound and its derivatives to target enzymes such as GSK-3β and AChE. These studies provide insights into the interaction mechanisms at the molecular level:
- GSK-3β Inhibition : Compounds similar to this compound have shown promising results as GSK-3β inhibitors, which are crucial in various pathological conditions including cancer and neurodegenerative diseases .
Data Table: Biological Activity Summary
Q & A
What established synthetic methodologies are recommended for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethylmorpholine-4-carboxamide?
Basic
The synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxin core. A validated approach includes:
- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a substituted morpholine-4-carboxamide precursor under dynamic pH control (e.g., pH 10 using aqueous Na₂CO₃) to form the sulfonamide intermediate.
- Step 2 : N-alkylation or substitution reactions with methyl halides in polar aprotic solvents (e.g., DMF) using LiH as a catalyst to introduce dimethyl groups on the morpholine ring .
- Purification : Column chromatography or recrystallization ensures >95% purity, confirmed via HPLC or melting point analysis.
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic
Combined spectroscopic and chromatographic methods are critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with benzodioxin aromatic protons typically appearing as doublets (δ 6.5–7.0 ppm) and morpholine methyl groups as singlets (δ 1.2–1.5 ppm).
- Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 349.18 for C₁₈H₂₄N₂O₄) .
What advanced computational tools can optimize reaction pathways for this compound?
Advanced
Integrated computational-experimental frameworks improve efficiency:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. Software like Gaussian or ORCA is employed .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation.
- Data-Driven Feedback : Machine learning (e.g., Python-based Scikit-learn) correlates experimental yields with reaction parameters (temperature, solvent polarity) to refine conditions .
How should researchers design experiments to evaluate enzyme inhibition or antibacterial activity?
Advanced
Methodologies from pharmacological studies include:
- Enzyme Assays : Use lipoxygenase or acetylcholinesterase inhibition assays. Prepare compound dilutions (1–100 μM) and measure IC₅₀ values via UV-Vis spectrophotometry .
- Antibacterial Screening : Employ disk diffusion or microdilution methods against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs).
- Factorial Design : Optimize biological testing by varying parameters like pH, incubation time, and compound concentration in a 2³ factorial matrix .
How can contradictory biological activity data be resolved?
Advanced
Address discrepancies through systematic validation:
- Replicate Experiments : Ensure consistency across ≥3 independent trials with standardized protocols.
- Purity Verification : Use HPLC (>98% purity) to rule out impurities as confounding factors.
- Molecular Docking Studies : Tools like AutoDock Vina predict binding affinities to enzyme active sites, reconciling experimental IC₅₀ values with computational models .
What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Advanced
SAR analysis requires iterative synthesis and testing:
- Analog Synthesis : Modify substituents on the morpholine ring (e.g., replace methyl with ethyl) or benzodioxin core (e.g., introduce halogens).
- Biological Profiling : Compare IC₅₀/MIC values of analogs to identify critical functional groups.
- QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (logP, polar surface area) with activity .
What safety protocols are essential for handling this compound in laboratory settings?
Basic
Adhere to institutional chemical hygiene plans:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
How can researchers leverage factorial design to optimize synthetic yield?
Advanced
A 2⁴ factorial design evaluates four factors (e.g., temperature, catalyst loading, solvent, reaction time):
- Variable Ranges : Temperature (60–100°C), LiH catalyst (0.5–2.0 eq.), solvent (DMF vs. THF), time (12–24 hrs).
- Response Surface Methodology (RSM) : Statistica or Minitab software models interactions between variables, identifying optimal conditions (e.g., 80°C, 1.2 eq. LiH in DMF for 18 hrs) .
What analytical techniques are recommended for assessing stability under varying storage conditions?
Advanced
Accelerated stability studies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
